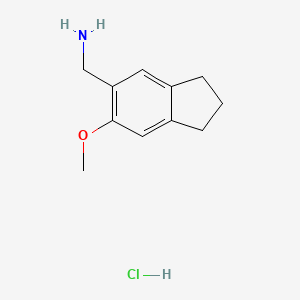amino}-1,3-thiazole-4-carboxylate CAS No. 2680666-82-2](/img/structure/B6609371.png)
ethyl 2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate is a synthetic compound with notable applications in chemistry, biology, medicine, and industrial processes It features a thiazole ring, a crucial structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the thiazole ring: : This is achieved via the Hantzsch thiazole synthesis, where a thioamide reacts with a halogenated carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: : The amino group on the thiazole is protected using di-tert-butyl dicarbonate (Boc2O) under mild alkaline conditions.
Bromination: : The bromine atom is introduced via electrophilic bromination, using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Ethyl ester formation: : The carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: : In an industrial setting, the process would be optimized for scale, purity, and yield. This might involve continuous flow reactions, advanced purification techniques such as chromatography, and real-time monitoring of reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, under strong oxidizing conditions.
Reduction: : The ester and carbonyl groups are reducible, often employing reducing agents like lithium aluminium hydride (LiAlH4) or hydrogenation.
Substitution: : Bromine can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Nucleophiles in the presence of a base, such as sodium hydride (NaH) or triethylamine (TEA).
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : New derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
This compound's unique structure makes it valuable in diverse fields:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential as a biochemical probe to study enzyme interactions, protein binding, and cell signaling pathways.
Medicine: : May serve as a precursor to drugs targeting specific metabolic pathways, receptors, or enzymes.
Industry: : Employed in the production of polymers, agrochemicals, and specialty chemicals.
Mecanismo De Acción
Ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate exerts its effects through various molecular mechanisms:
Molecular Targets: : Proteins, enzymes, and receptors with binding sites compatible with its structure.
Pathways Involved: : Depending on its functionalization, it may interfere with or activate biochemical pathways related to its target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-1,3-thiazole derivatives: : Similar reactivity and applications.
tert-butoxycarbonyl amino thiazoles: : Comparable protecting groups and functionality.
Thiazole-4-carboxylates: : Shared ester chemistry.
Uniqueness
The combination of bromine, tert-butoxycarbonyl, and methylamino groups, along with the thiazole scaffold, provides a versatile platform for a wide range of chemical transformations and applications, making this compound distinct from its peers.
Propiedades
IUPAC Name |
ethyl 2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-6-18-9(16)7-8(20-10(13)14-7)15(5)11(17)19-12(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBCFDZJQHVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)







![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)

